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molecular formula C10H8BrNO B8760932 4-bromo-3-methyl-2H-isoquinolin-1-one

4-bromo-3-methyl-2H-isoquinolin-1-one

Cat. No. B8760932
M. Wt: 238.08 g/mol
InChI Key: BRTYLKAHWKHBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173682B2

Procedure details

To a stirred suspension of 4-bromo-3-methyl-2H-isoquinolin-1-one (1.86 g, 7.81 mmol), silver carbonate (2.92 g, 10.6 mmol) and chloroform (150 mL) is added dropwise over 10 min iodomethane (7.3 mL, 117 mmol) and the mixture is stirred in the dark for 3 d. Triethylamine is added and the solids are removed by filtration through a pad of Celite. The filtrate is concentrated and the residue is purified by chromatography eluting with dichloromethane. Product containing fractions are combined and concentrated to afford 4-bromo-1-methoxyisoquinoline (1.19 g, 60% yield) as an oil that solidified on standing. LC/MS: MS m/e=252/254 (M+H); RT 4.68; 1H NMR (CDCl3, δ ppm) 8.19 (1H, d), 8.09 (1H, d), 7.71 (1H, t), 7.50 (1H, t), 4.10 (3H, s); 2.71 (3H, s).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
catalyst
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][C:3]=1C.[CH:14](Cl)(Cl)Cl.IC>C(=O)([O-])[O-].[Ag+2].C(N(CC)CC)C>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH3:14])=[N:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
BrC1=C(NC(C2=CC=CC=C12)=O)C
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2.92 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred in the dark for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids are removed by filtration through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography
WASH
Type
WASH
Details
eluting with dichloromethane
ADDITION
Type
ADDITION
Details
Product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=CN=C(C2=CC=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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